2,3-Dimethoxybenzyl isothiocyanate
Overview
Description
2,3-Dimethoxybenzyl isothiocyanate is an organic compound with the molecular formula C10H11NO2S It is a derivative of benzyl isothiocyanate, characterized by the presence of two methoxy groups attached to the benzene ring
Mechanism of Action
Target of Action
The primary target of 2,3-Dimethoxybenzyl isothiocyanate (DMBITC) is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
DMBITC interacts with tubulin to inhibit its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular processes .
Biochemical Pathways
DMBITC affects the microtubule formation process . By inhibiting tubulin polymerization, DMBITC disrupts the normal function of microtubules, leading to alterations in cell structure and function . This can result in cell cycle arrest, particularly in the G2/M phase, and can trigger apoptosis .
Pharmacokinetics
The molecular weight of dmbitc is 209265 , which might influence its bioavailability and distribution in the body.
Result of Action
The inhibition of tubulin polymerization by DMBITC leads to cell cycle arrest and can induce apoptosis . This makes DMBITC a potential candidate for anticancer therapies, as it can inhibit cell proliferation and induce cell death .
Biochemical Analysis
Biochemical Properties
2,3-Dimethoxybenzyl isothiocyanate, like other isothiocyanates, is derived from the enzymatic hydrolysis of glucosinolates, secondary metabolites found in cruciferous vegetables . Isothiocyanates govern many intracellular targets including cytochrome P450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Cellular Effects
They also modulate a large number of cancer-related targets or pathways .
Molecular Mechanism
Isothiocyanates are known to be highly reactive, especially with sulfur-centered nucleophiles, such as protein cysteine residues . This suggests that this compound may interact with biomolecules in a similar manner.
Temporal Effects in Laboratory Settings
Benzyl isothiocyanate, a related compound, has been shown to exhibit improvements in cognitive dysfunction and neuroprotective effects in lithium pilocarpine-induced epileptic mice .
Metabolic Pathways
Isothiocyanates, including this compound, are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation .
Subcellular Localization
Given the reactivity of isothiocyanates with protein cysteine residues, it is likely that this compound could interact with proteins in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethoxybenzyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethoxybenzylamine with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions. The general reaction scheme is as follows:
2,3-Dimethoxybenzylamine+Thiophosgene→2,3-Dimethoxybenzyl isothiocyanate+Hydrogen chloride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethoxybenzyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to amines or other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Thioureas: Formed from nucleophilic substitution reactions.
Sulfonyl Derivatives: Resulting from oxidation reactions.
Amines: Produced through reduction reactions.
Scientific Research Applications
2,3-Dimethoxybenzyl isothiocyanate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its ability to inhibit tubulin polymerization, which is crucial in cancer treatment.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- Benzyl isothiocyanate
- Phenethyl isothiocyanate
- Sulforaphane
Comparison: 2,3-Dimethoxybenzyl isothiocyanate is unique due to the presence of methoxy groups, which can influence its reactivity and biological activity. Compared to benzyl isothiocyanate, the methoxy groups may enhance its solubility and potentially its bioavailability. Phenethyl isothiocyanate and sulforaphane are also known for their anticancer properties, but their structural differences lead to variations in their mechanisms of action and efficacy.
Properties
IUPAC Name |
1-(isothiocyanatomethyl)-2,3-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-12-9-5-3-4-8(6-11-7-14)10(9)13-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXLDIINPAOCAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188508 | |
Record name | 2,3-Dimethoxybenzyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34964-55-1 | |
Record name | 2,3-Dimethoxybenzyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034964551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethoxybenzyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 34964-55-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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